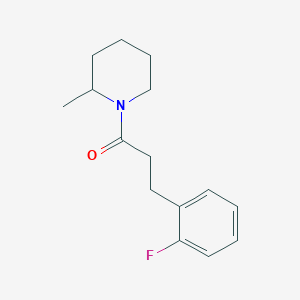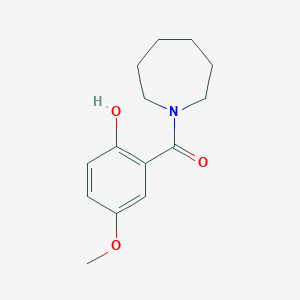![molecular formula C15H23NO B7508318 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of hallucinogens. It is structurally similar to the widely known drug, MDMA or ecstasy. DMMDA-2 has gained attention in recent years due to its potential therapeutic properties and its ability to induce altered states of consciousness.
Wirkmechanismus
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to the release of serotonin and other neurotransmitters. This activation is responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It also increases the release of dopamine and norepinephrine, which are neurotransmitters associated with pleasure and arousal. Additionally, this compound has been found to increase cerebral blood flow, which could be responsible for its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine in lab experiments is its ability to induce altered states of consciousness, which could be useful in studying the brain and its functions. However, one limitation is the potential for adverse effects, such as increased heart rate and blood pressure, which could be harmful to research subjects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, more research could be done on its anti-inflammatory and analgesic properties, as well as its effects on cerebral blood flow. Finally, further studies could be done to investigate the potential risks and benefits of using this compound in a therapeutic setting.
Synthesemethoden
The synthesis of 1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine involves the reaction of 1-(3,5-dimethylphenyl)propan-2-amine with paraformaldehyde and methanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation. Additionally, this compound has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-8-13(2)10-14(9-12)11-16-6-4-15(17-3)5-7-16/h8-10,15H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMSRIYZLPYKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCC(CC2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
